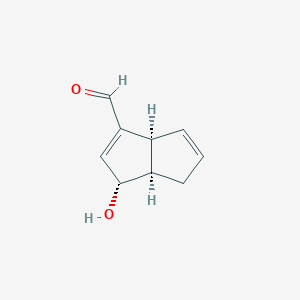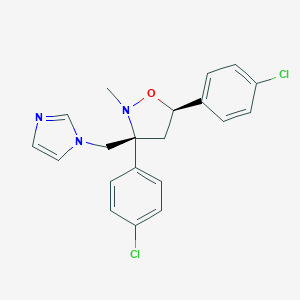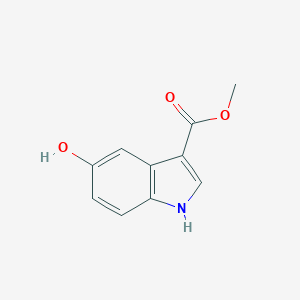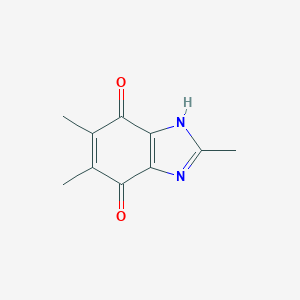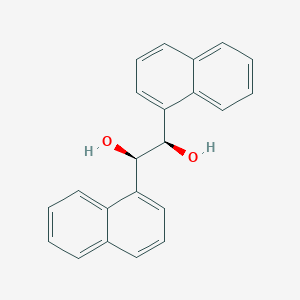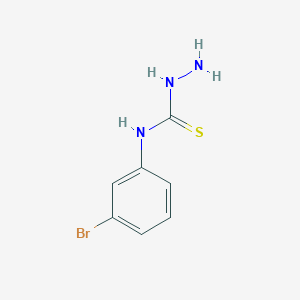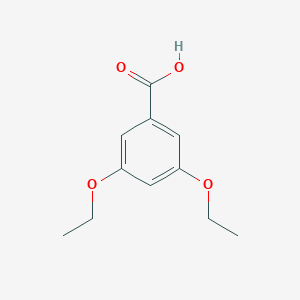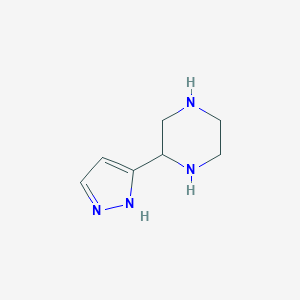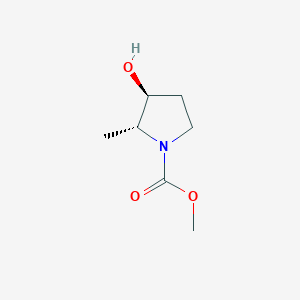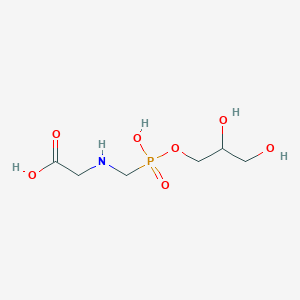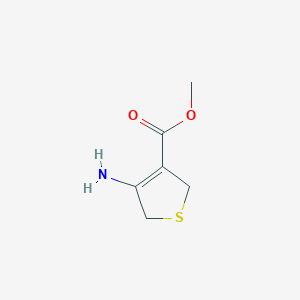
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate, also known as MADTC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of thiophene derivatives, which are known for their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been shown to inhibit the proliferation and migration of cancer cells. Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has also been found to have antioxidant properties and can scavenge free radicals, which are involved in oxidative stress and various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. Additionally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been found to have low toxicity and minimal side effects. However, there are also some limitations to using Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not fully understood.
Orientations Futures
There are several future directions for research on Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate. One potential area of research is the development of Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate and its potential therapeutic applications. Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate could also be tested in animal models to evaluate its efficacy and safety in vivo. Finally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate could be used as a lead compound for the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate is a promising compound with potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While there are some limitations to using Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate in lab experiments, there are also several future directions for research on this compound. Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate could be used as a lead compound for the development of new drugs for the treatment of various diseases, and further studies are needed to elucidate its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate involves the reaction of 4-bromo-2,5-dihydrothiophene-3-carboxylic acid with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is obtained by purification through recrystallization. This method has been optimized to produce high yields of pure Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate with minimal side products.
Applications De Recherche Scientifique
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Propriétés
Numéro CAS |
125089-01-2 |
|---|---|
Nom du produit |
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate |
Formule moléculaire |
C6H9NO2S |
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
methyl 4-amino-2,5-dihydrothiophene-3-carboxylate |
InChI |
InChI=1S/C6H9NO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3,7H2,1H3 |
Clé InChI |
RXNLUXRJHXOAEO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(CSC1)N |
SMILES canonique |
COC(=O)C1=C(CSC1)N |
Synonymes |
3-Thiophenecarboxylicacid,4-amino-2,5-dihydro-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




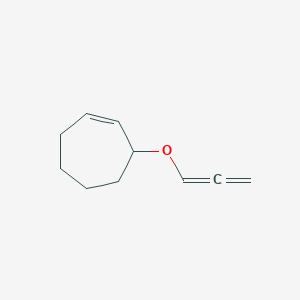
![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)
